molecular formula C7H4F2I2 B14047271 1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene

1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene

Cat. No.: B14047271
M. Wt: 379.91 g/mol
InChI Key: AJULRJFQNIHSGD-UHFFFAOYSA-N
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Description

1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2 It is a derivative of benzene, where two iodine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene typically involves the iodination and fluorination of a suitable benzene precursor. One common method is the sequential halogenation of a fluoromethylbenzene derivative. The reaction conditions often include the use of iodine and fluorine sources in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium or copper.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used under controlled conditions.

    Coupling Reactions: Reagents like boronic acids or alkenes, along with palladium catalysts, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound can be used in the development of radiolabeled molecules for imaging studies or as a precursor for bioactive compounds.

    Medicine: It may be explored for its potential therapeutic properties or as a diagnostic tool in medical imaging.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene depends on its specific application. In chemical reactions, the iodine and fluorine atoms play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary, but the presence of halogen atoms often influences the compound’s electronic properties and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene
  • 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
  • 1-Fluoro-2-(fluoromethyl)benzene

Uniqueness

1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both iodine and fluorine atoms in the molecule can influence its reactivity, making it a valuable intermediate in organic synthesis. Its unique structure also allows for specific interactions in biological and industrial applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C7H4F2I2

Molecular Weight

379.91 g/mol

IUPAC Name

2-fluoro-1-(fluoromethyl)-3,4-diiodobenzene

InChI

InChI=1S/C7H4F2I2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2

InChI Key

AJULRJFQNIHSGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CF)F)I)I

Origin of Product

United States

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